molecular formula C23H18FN7O2S B2873071 N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(methylthio)benzamide CAS No. 1020489-01-3

N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(methylthio)benzamide

Cat. No.: B2873071
CAS No.: 1020489-01-3
M. Wt: 475.5
InChI Key: ZBJRILSWCJGNLX-UHFFFAOYSA-N
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Description

The compound “N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(methylthio)benzamide” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines have become of significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves several steps. In one study, a series of pyrazolo[3,4-d]pyrimidine and urea hybrids were designed, synthesized, and evaluated for their anticancer activity . Another study reported the synthesis of 4,6-disubstituted-1H-pyrazolo[3,4-d]pyrimidin-4-amine compounds .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocycle . The molecule also contains a fluorophenyl group, a methylthio group, and a benzamide group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are likely to be complex and involve multiple steps. One study reported the use of both green and conventional methods for the synthesis of new pyrazolo[3,4-d]pyrimidine derivatives .

Scientific Research Applications

Antiviral Applications

One of the prominent applications of benzamide-based compounds includes their potential antiviral activities. A study by Hebishy et al. (2020) discusses a new route to the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, showing significant anti-influenza A virus activities. Specifically, compounds synthesized demonstrated substantial antiviral activities against the H5N1 strain, suggesting a promising avenue for treating avian influenza viruses (Hebishy, Salama, & Elgemeie, 2020).

Anticancer Applications

Another application is in the realm of anticancer research. Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, assessing their cytotoxic activities against cancer cell lines. These compounds exhibited potential as anticancer and anti-5-lipoxygenase agents, pointing to their utility in developing new cancer therapies (Rahmouni et al., 2016).

Herbicidal Activity

The compound has also found applications in agriculture, specifically in herbicidal activity. Luo et al. (2019) reported the synthesis of novel benzamido-pyrazolopyrimidin-4-one derivatives displaying remarkable herbicidal activity. These findings suggest the potential of such compounds in developing new herbicides to control weed growth in crops (Luo, Li, Kang, Sun, & Wang, 2019).

Antimicrobial Applications

Furthermore, compounds related to the chemical structure have been evaluated for their antimicrobial properties. El‐Wahab et al. (2015) synthesized heterocyclic compounds showing promising antimicrobial effects when incorporated into coatings, indicating the potential for such compounds in preventing microbial growth on various surfaces (El‐Wahab, Saleh, Zayed, & El-Sayed, 2015).

Neurodegenerative Disease Research

Lastly, compounds resembling N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(methylthio)benzamide have been explored for their potential in treating cognitive impairment associated with neurodegenerative diseases. Li et al. (2016) identified a clinical candidate for Phase I clinical development, showing efficacy in vivo and suggesting a promising approach to treating cognitive deficits (Li et al., 2016).

Properties

IUPAC Name

N-[2-[1-(4-fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN7O2S/c1-13-11-19(26-21(32)16-5-3-4-6-18(16)34-2)31(29-13)23-27-20-17(22(33)28-23)12-25-30(20)15-9-7-14(24)8-10-15/h3-12H,1-2H3,(H,26,32)(H,27,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJRILSWCJGNLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2SC)C3=NC4=C(C=NN4C5=CC=C(C=C5)F)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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